Chemical structure and properties of 7,8-Difluoroquinazolin-4(3H)-one
Chemical structure and properties of 7,8-Difluoroquinazolin-4(3H)-one
An In-Depth Technical Guide to 7,8-Difluoroquinazolin-4(3H)-one: Structure, Properties, and Therapeutic Potential
Authored by: Senior Application Scientist
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] The introduction of fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comprehensive technical overview of 7,8-Difluoroquinazolin-4(3H)-one, a fluorinated derivative with considerable potential in drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its current and prospective applications, particularly in anticancer and antibacterial research.
Introduction to the Quinazolinone Core and the Significance of Fluorination
The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic scaffold.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[3][4] The biological activity of quinazolinone derivatives can be significantly influenced by the nature and position of substituents on the quinazoline ring.[4]
Fluorine, being the most electronegative element, possesses unique properties that are highly attractive in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The strategic placement of fluorine atoms on the quinazolinone core, as in 7,8-Difluoroquinazolin-4(3H)-one, is a key strategy in the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
7,8-Difluoroquinazolin-4(3H)-one is a solid organic compound characterized by the presence of two fluorine atoms on the benzene ring of the quinazolinone scaffold.
Chemical Structure:
Caption: Chemical structure and basic identifiers of 7,8-Difluoroquinazolin-4(3H)-one.
Physicochemical Data Summary:
While specific experimental data for 7,8-Difluoroquinazolin-4(3H)-one is not extensively published, we can infer some of its properties based on related fluorinated quinazolinones and computational predictions.
| Property | Value/Information | Source |
| IUPAC Name | 7,8-difluoro-3H-quinazolin-4-one | [5] |
| Molecular Formula | C₈H₄F₂N₂O | [6] |
| Molecular Weight | 182.13 g/mol | [5] |
| CAS Number | 1566557-04-7 | [6] |
| Canonical SMILES | C1=CC(=C(C2=C1N=CNC2=O)F)F | [6] |
| InChI | InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | [6] |
| Physical Form | Solid (inferred) | |
| Purity | Typically >95% for research chemicals | [7] |
| Storage | Store in a cool, dry place | [8] |
Synthesis Methodology
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. A common and adaptable approach involves the cyclization of an appropriately substituted anthranilic acid derivative. For 7,8-Difluoroquinazolin-4(3H)-one, a plausible synthetic route would start from 2-amino-3,4-difluorobenzoic acid.
Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 7,8-Difluoroquinazolin-4(3H)-one.
Step-by-Step Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4-difluorobenzoic acid and an excess of formamide.
-
Heating: Heat the reaction mixture to a temperature between 120-180°C. The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Cyclization: During heating, the formamide serves as both a reagent and a solvent, facilitating the cyclization of the anthranilic acid derivative to form the quinazolinone ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The crude product can be collected by filtration.
-
Purification: The crude 7,8-Difluoroquinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The fluorine atoms will cause splitting of the signals of adjacent protons, resulting in complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR will provide direct evidence for the presence and chemical environment of the fluorine atoms.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), the C=O group of the lactam (around 1680 cm⁻¹), and C-F bonds (in the 1300-1000 cm⁻¹ region).[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.13 g/mol ).
Biological Activity and Therapeutic Potential
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in anticancer and antimicrobial research.[5][11] The introduction of fluorine atoms can enhance the biological activity of these compounds.
Anticancer Potential:
Derivatives of quinazolin-4(3H)-one have been extensively investigated as anticancer agents.[3][12] Several fluorinated quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines.[13][14] The proposed mechanisms of action for quinazolinone-based anticancer agents are diverse and include:
-
Kinase Inhibition: Many quinazolinone derivatives are designed as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[15][16] The 7,8-difluoro substitution pattern could potentially enhance the binding affinity and selectivity for specific kinase targets.[5]
-
Tubulin Polymerization Inhibition: Some quinazolinones have been shown to inhibit the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[12]
Caption: A simplified diagram illustrating the inhibition of kinase signaling by a quinazolinone derivative.
Antimicrobial Activity:
Recent studies have highlighted the potential of fluorinated quinazolinones as antibacterial agents.[5] Structure-activity relationship (SAR) studies on related compounds have indicated that difluoro substitution patterns are critical for potent antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5] 7,8-Difluoroquinazolin-4(3H)-one serves as a valuable building block for the synthesis of novel antibacterial agents.
Conclusion and Future Directions
7,8-Difluoroquinazolin-4(3H)-one is a synthetically accessible and highly promising scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the vicinal fluorine atoms, make it an attractive candidate for targeting a range of biological targets implicated in cancer and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile, including the synthesis and biological evaluation of a wider range of derivatives. In-depth studies into its mechanism of action and preclinical development are crucial next steps to unlock the full therapeutic potential of this intriguing molecule.
References
-
Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]
- Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
- MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(5), 1836.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(57), 35638-35669.
- Dohle, W., Jourdan, F., Menchon, G., et al. (2018). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(3), 1031-1044.
- Zayed, M. F., Ahmed, H. E. A., Ihmaid, S. K., Omar, A. M., & Abdelrahim, A. S. (2015). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Journal of Taibah University Medical Sciences, 10(3), 333-339.
-
PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. Retrieved from [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 524.
- Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(4), 1836.
- Al-Ostath, A., Al-Assaf, S., & Al-Zoubi, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 114.
- recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(10), 3766-3780.
- Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (2004). Alexandria Journal of Pharmaceutical Sciences, 18(2), 115-122.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry, 85, 483-495.
- Lee, J. Y., Yun, H., Heo, R., Kim, K. Z., Lee, D. K., & Lee, S. K. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Pharmaceuticals, 15(6), 698.
- Wang, L., Li, Y., Feng, Y., Cheng, G., & Cui, X. (2016). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Organic & Biomolecular Chemistry, 14(38), 9039-9042.
- Kłosiński, M., Staliński, K., & Czarnocki, Z. (2019). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 24(19), 3563.
- Hutait, S., Maikhuri, V. K., Pandey, A. K., & Srivastava, S. (2019). Synthesis of substituted quinazolin‐4(3H)‐ones. ChemistrySelect, 4(28), 8345-8348.
-
PubChem. (n.d.). 7,8-Difluoro-4-hydroxyquinoline. Retrieved from [Link]
-
BioWorld. (2026, February 9). Quinazolin-4(3H)-one derivatives as dual TLR7/8 agonists. Retrieved from [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2012). 3-Phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones: synthesis and fluorescent properties. International Journal of Organic Chemistry, 2(1), 56-63.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2017).
- Kumar, A., Kumar, S., & Kumar, V. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1888.
- Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.
- Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (2014). Journal of the Korean Chemical Society, 58(4), 384-390.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Pharmacy & Pharmacognosy Research, 9(5), 681-693.
- Biological Activity of Quinazolinones. (2020). In Advances in Pharmaceutical Analysis. IntechOpen.
-
PubChem. (n.d.). 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
- Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., ... & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3811–3831.
-
Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]
- Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International journal of molecular sciences, 26(6), 2473.
- Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Difluoroquinazolin-4(3H)-one|Research Chemical [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. You are being redirected... [hit2lead.com]
- 8. 7-Fluoro-3H-quinazolin-4-one | 16499-57-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. dovepress.com [dovepress.com]
